molecular formula C21H34O2 B14278739 hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate CAS No. 138501-41-4

hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate

Katalognummer: B14278739
CAS-Nummer: 138501-41-4
Molekulargewicht: 318.5 g/mol
InChI-Schlüssel: JNASXYOOYSKMLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a methylbutanoate ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate typically involves the esterification of hexadeca-7,9,11,13-tetraenyl alcohol with 3-methylbutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Various ester derivatives

Wissenschaftliche Forschungsanwendungen

Hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with cellular components.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple double bonds and ester group allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways.

Eigenschaften

CAS-Nummer

138501-41-4

Molekularformel

C21H34O2

Molekulargewicht

318.5 g/mol

IUPAC-Name

hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate

InChI

InChI=1S/C21H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-21(22)19-20(2)3/h5-12,20H,4,13-19H2,1-3H3

InChI-Schlüssel

JNASXYOOYSKMLP-UHFFFAOYSA-N

Kanonische SMILES

CCC=CC=CC=CC=CCCCCCCOC(=O)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.